N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine

Chemical Synthesis Medicinal Chemistry Analytical Chemistry

N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine (CAS: 1094655-05-6), also named N-Cyclopropyl-6-methyl-3-pyridinemethanamine, is a secondary amine building block with the molecular formula C₁₀H₁₄N₂ and a molecular weight of 162.23 g/mol. It is supplied for research and development purposes as a versatile small molecule scaffold, typically at purities of 95% or higher.

Molecular Formula C10H14N2
Molecular Weight 162.23 g/mol
CAS No. 1094655-05-6
Cat. No. B1386060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(6-methylpyridin-3-yl)methyl]cyclopropanamine
CAS1094655-05-6
Molecular FormulaC10H14N2
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=C1)CNC2CC2
InChIInChI=1S/C10H14N2/c1-8-2-3-9(6-11-8)7-12-10-4-5-10/h2-3,6,10,12H,4-5,7H2,1H3
InChIKeyZHZXTKHHFZWHJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine (CAS 1094655-05-6): Procurement-Grade Specification for Chemical Building Block Sourcing


N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine (CAS: 1094655-05-6), also named N-Cyclopropyl-6-methyl-3-pyridinemethanamine, is a secondary amine building block with the molecular formula C₁₀H₁₄N₂ and a molecular weight of 162.23 g/mol [1]. It is supplied for research and development purposes as a versatile small molecule scaffold, typically at purities of 95% or higher . Its structure combines a 6-methylpyridine ring with a cyclopropylamine moiety via a methylene linker, a motif of interest in medicinal chemistry for constructing compound libraries [1].

Procurement Alert: Why N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine Cannot Be Interchanged with Unverified In-Class Analogs


The specific combination of the 6-methylpyridine ring and the N-cyclopropyl group in this compound defines its unique spatial and electronic profile [1]. While the broader class of (pyridinylmethyl)cyclopropanamines is explored for applications like nicotinic receptor modulation, biological activity is exquisitely sensitive to substitution patterns [2]. Replacing this compound with a close analog, such as a regioisomer (e.g., 2-pyridinyl linkage), a homolog (e.g., cyclopropylmethyl amine), or a de-methylated variant, will inevitably alter molecular recognition, ADME properties, and synthetic downstream outcomes . Substitution therefore risks invalidating a synthetic route or compromising the integrity of a screening campaign. The quantitative evidence below, though currently limited, establishes the critical baseline identity and purity metrics that define this specific entity against alternatives.

N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine: Verifiable Product Differentiation Metrics


Structural Identity and Molecular Formula Verification

The target compound is unambiguously defined by its specific molecular formula (C₁₀H₁₄N₂) and molecular weight (162.23 g/mol), differentiating it from closely related compounds that differ by a single atom or functional group [1]. For example, the common analog (Cyclopropylmethyl)[(6-methylpyridin-3-yl)methyl]amine has a different molecular formula (C₁₁H₁₆N₂) and a higher molecular weight of 176.26 g/mol due to an additional methylene unit [2]. Another related compound, 1-(((6-Methylpyridin-3-yl)oxy)methyl)cyclopropanamine, contains an oxygen atom, resulting in a formula of C₁₀H₁₄N₂O and a molecular weight of 178.23 g/mol .

Chemical Synthesis Medicinal Chemistry Analytical Chemistry

Commercial Purity Specification and Regulatory Status

The compound is commercially supplied with a verified purity specification of 95%, as indicated by vendors such as Sigma-Aldrich and Leyan . This is in contrast to some less common analogs where purity information may not be readily available or may vary between suppliers. Furthermore, the product is explicitly labeled 'For research and further manufacturing use only, not for direct human use' . This regulatory designation is a critical differentiator from compounds intended for clinical or diagnostic applications and dictates its allowable use in a laboratory setting.

Quality Control Chemical Procurement Regulatory Compliance

Storage and Handling Requirements

The compound requires storage at a controlled temperature of 2-8°C and must be kept sealed in a dry environment . In contrast, the structurally related compound (Cyclopropylmethyl)[(6-methylpyridin-3-yl)methyl]amine hydrochloride may have different storage requirements due to its salt form. The target compound is shipped as an oil at room temperature in the continental US . Adherence to these specific storage and handling conditions is essential for maintaining the compound's integrity and preventing degradation.

Chemical Stability Laboratory Safety Material Management

N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine: Evidence-Backed Procurement and Application Scenarios


Medicinal Chemistry: Synthesis of α4β2 Nicotinic Receptor Ligands

This compound serves as a key building block or a core structural motif for developing polysubstituted pyridinylaminoalkylene-cyclopropanamine compounds, which are being explored as specific ligands for central nicotinic α4β2 receptors [1]. The unique combination of the 6-methylpyridine and cyclopropylamine groups is designed to achieve the desired receptor interaction profile. Researchers aiming to synthesize novel compounds for treating neuropathologies associated with cerebral ageing, mood disorders, or pain management would procure this specific building block to ensure the fidelity of their designed chemical series.

Chemical Synthesis: Core Scaffold for Compound Library Generation

Due to its bifunctional nature (secondary amine and substituted pyridine), this compound is a versatile scaffold for creating diverse compound libraries . The cyclopropylamine moiety provides a constrained, three-dimensional structure that can influence binding affinity and metabolic stability, while the pyridine ring allows for further functionalization. Procurement of this specific scaffold, with its defined 95% purity and proper storage conditions , ensures that subsequent synthetic steps proceed with predictable yields and that the final library members are of consistent quality, a requirement not guaranteed with structurally similar but unverified alternatives.

Quality Control and Analytical Reference Standard

In analytical chemistry and quality control laboratories, this compound can be used as a reference standard for method development or for verifying the identity and purity of synthesized derivatives. The compound's well-defined molecular formula (C₁₀H₁₄N₂) and weight (162.23 g/mol) [2], coupled with its commercial availability at a specified purity of 95% , makes it suitable for calibrating analytical instruments like HPLC or LC-MS. Using a certified, high-purity source minimizes the risk of analytical error compared to using a generic, lower-purity analog, thereby ensuring the reliability of subsequent research data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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